molecular formula C23H18N2O5S B11406529 N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11406529
M. Wt: 434.5 g/mol
InChI Key: PBOPYUDUIDXIGW-UHFFFAOYSA-N
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Description

N-{4-[Methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide (molecular formula: C₂₃H₁₈N₂O₅S; molecular weight: 434.47 g/mol) is a chromene-carboxamide derivative featuring a sulfamoylphenyl substituent. The compound’s structure integrates a 4-oxo-4H-chromene core linked to a carboxamide group, which is further substituted with a methyl(phenyl)sulfamoyl moiety at the para position of the phenyl ring .

Properties

Molecular Formula

C23H18N2O5S

Molecular Weight

434.5 g/mol

IUPAC Name

N-[4-[methyl(phenyl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H18N2O5S/c1-25(17-7-3-2-4-8-17)31(28,29)18-13-11-16(12-14-18)24-23(27)22-15-20(26)19-9-5-6-10-21(19)30-22/h2-15H,1H3,(H,24,27)

InChI Key

PBOPYUDUIDXIGW-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of green synthesis techniques, such as those involving environmentally benign reagents and solvents, is becoming increasingly popular. For example, an efficient green synthesis method has been developed for similar compounds, involving reactions in ethanol at room temperature .

Chemical Reactions Analysis

Types of Reactions

N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in the production of inflammatory mediators . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s uniqueness lies in its methyl(phenyl)sulfamoyl substituent, which differentiates it from analogs with alternative sulfonamide or chromene modifications. Below is a comparative analysis of key analogs:

Compound Name Substituents on Sulfamoyl Group Chromene Modifications Molecular Weight (g/mol) Key References
N-{4-[Methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide Methyl(phenyl) None 434.47
7-Methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide Sulfamoyl (NH₂) 7-Methyl 384.37
N-{4-[Ethyl(phenyl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide Ethyl(phenyl) 6-Methyl 462.52
6-Chloro-N-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxochromene-2-carboxamide 3,4-Dimethylisoxazol-5-yl 6-Chloro, 7-Methyl 501.94
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide 4,6-Dimethylpyrimidin-2-yl None 454.47

Key Observations :

  • Ethyl(phenyl) analogs (e.g., ) exhibit higher molecular weights but similar hydrophobicity.
  • Chromene Modifications : Methyl or chloro substitutions on the chromene core (e.g., 6-methyl in , 7-methyl in ) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Anticancer Activity :
  • The methyl(phenyl)sulfamoyl group in the target compound may enhance cytotoxicity compared to simpler sulfamoyl derivatives.
  • Substitutions on the chromene core (e.g., 6-chloro in ) correlate with increased potency, likely due to improved target binding or metabolic stability .
Antimicrobial Activity :
  • Sulfamoylphenyl derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit stronger antibacterial effects. For example, 5-nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide () showed MIC values of 2–4 µg/mL against E. coli.
Cytotoxicity Trends :
  • Bulky substituents (e.g., ethyl(phenyl) in ) reduce activity due to poor solubility, whereas smaller groups (e.g., NH₂ in ) balance hydrophilicity and target engagement .

Biological Activity

N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a compound that belongs to the class of chromene derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C25_{25}H22_{22}N2_2O5_5S
  • Molecular Weight : 462.5 g/mol
  • CAS Number : 874355-58-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and cancer progression. The compound exhibits potential as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Antitumor Activity

Research has shown that chromene derivatives can exhibit significant antitumor effects. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell LineIC50 (μM)Mechanism of Action
MCF-710.4Apoptosis induction
HeLa12.3G1 phase arrest

Anti-inflammatory Activity

The compound has been reported to inhibit COX-2 and lipoxygenase (LOX) activities, which are crucial in mediating inflammatory responses. This inhibition leads to a decrease in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

EnzymeIC50 (μM)Effect
COX-215.6Inhibition of prostaglandin synthesis
LOX18.1Reduction in leukotriene production

Case Studies

  • Anticancer Study : A study published in Nature evaluated a series of chromene-sulfonamide hybrids, including this compound, showing promising results against various cancer cell lines with enhanced selectivity towards tumor cells compared to normal cells .
  • Inflammation Model : In a murine model of inflammation, administration of the compound significantly reduced paw edema compared to control groups, indicating its anti-inflammatory potential .

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